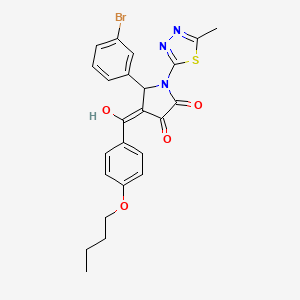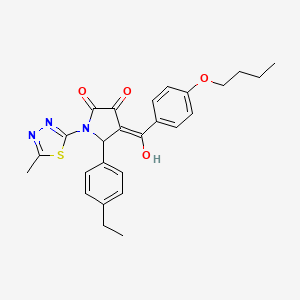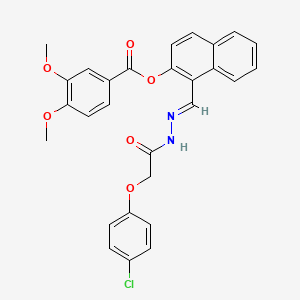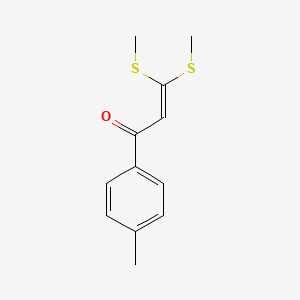
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone est un composé hétérocyclique qui a suscité un intérêt en raison de sa structure chimique unique et de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé présente un noyau de pyridazinone, connu pour son activité biologique et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir la 5-chloro-2-hydroxybenzaldéhyde avec des dérivés d'hydrazine, suivie d'une cyclisation pour former le cycle pyridazinone. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des méthodes plus évolutives et plus efficaces. Celles-ci pourraient inclure l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements plus élevés. De plus, l'utilisation de catalyseurs et de paramètres de réaction optimisés peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.
Réduction : Le composé peut être réduit pour former des dérivés dihydro.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : L'hydrogénation à l'aide de palladium sur carbone (Pd/C) ou de borohydrure de sodium (NaBH4) peut être employée.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'azoture de sodium ou les amines primaires en présence d'une base.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés dihydro avec une aromaticité réduite.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel la 6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone exerce ses effets est souvent lié à sa capacité à interagir avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber les enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en interagissant avec les domaines de liaison des récepteurs. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-amino-7-chloro-2-(2-hydroxyphényl)-2H-benzotriazole-4-carboxylique : Connu pour ses propriétés de luminescence et de formation de complexes.
Acide 1-(5-chloro-2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique : Présente une activité antioxydante significative.
Unicité
La 6-(5-chloro-2-hydroxyphényl)-2-méthyl-4,5-dihydro-3(2H)-pyridazinone est unique en raison de sa combinaison spécifique d'un noyau pyridazinone avec un substituant chloro-hydroxyphényle. Cette structure unique confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
401607-11-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O2 |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
6-(5-chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-11(16)5-3-9(13-14)8-6-7(12)2-4-10(8)15/h2,4,6,15H,3,5H2,1H3 |
Clé InChI |
NWBUJKHQJZLOCF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(=N1)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)


![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)




![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)



